2-Amino-3-methylpentanamide
Description
Contextualization within Alpha-Amino Amide Chemistry and Isomeric Forms
2-Amino-3-methylpentanamide belongs to the class of alpha-amino amides. These are organic compounds characterized by an amide group and an amino group attached to the same carbon atom (the alpha-carbon). This arrangement is a common motif in biologically relevant molecules, including peptides and their derivatives. The fundamental structure of this compound is derived from isoleucine, an essential amino acid, by converting the carboxylic acid group into a primary amide.
The presence of two stereogenic centers at the second and third carbon positions of the pentanamide (B147674) backbone gives rise to four possible stereoisomers: (2S,3S), (2R,3R), (2S,3R), and (2R,3S). Each of these isomers is a unique chemical entity with distinct three-dimensional arrangements and, consequently, different biological and chemical properties. The specific stereochemistry is crucial in applications such as drug development and asymmetric synthesis, where precise spatial orientation is required for interaction with other chiral molecules. The general structure is also referred to as DL-isoleucinamide. nih.gov
Significance of this compound as a Chiral Amide Building Block
The primary significance of this compound in chemical research lies in its role as a chiral building block. bldpharm.comevitachem.com Chiral building blocks are enantiomerically pure or enriched compounds that serve as starting materials for the synthesis of complex, stereochemically defined target molecules. The two chiral centers in this compound make it a particularly useful precursor for creating molecules with high degrees of stereochemical complexity. evitachem.com
Its application is prominent in the synthesis of peptidomimetics and other biologically active compounds. For instance, derivatives of this compound have been explored as components of modulators for the formyl peptide receptor like-1 (FPRL-1), which is involved in inflammatory processes. google.com The defined stereochemistry of the building block is essential for achieving the desired biological activity and selectivity.
Overview of Current Research Trajectories and Methodological Approaches
Current research involving this compound and its derivatives is focused on several key areas:
Diastereoselective Synthesis: A significant portion of research is dedicated to developing efficient and highly selective methods for the synthesis of specific diastereomers of this compound and related structures. acgpubs.orgmdpi.comchemrxiv.org These methods often employ advanced catalytic systems to control the stereochemical outcome of the reactions.
Catalyst Development: Derivatives of this compound are being investigated for their potential as ligands in asymmetric catalysis. The chiral environment provided by these molecules can influence the stereoselectivity of metal-catalyzed reactions.
Medicinal Chemistry: The compound serves as a scaffold in the design and synthesis of novel therapeutic agents. For example, its structural motifs are incorporated into inhibitors of enzymes like HIV protease. acs.org Research in this area explores how modifications to the this compound core can enhance potency and selectivity for biological targets. smolecule.com
Methodological approaches in this field are diverse and include multi-step organic synthesis, the use of protecting groups to manage reactive sites, and advanced analytical techniques for characterization. Spectroscopic methods are crucial for confirming the structure and stereochemistry of the synthesized compounds. acgpubs.org
Below is a table summarizing the key properties of this compound:
| Property | Value | Source |
| Molecular Formula | C6H14N2O | nih.govepa.gov |
| Molecular Weight | 130.19 g/mol | nih.gov |
| IUPAC Name | This compound | nih.gov |
| CAS Number | 26433-54-5 | nih.gov |
Below is an interactive data table of related compounds and their applications:
| Compound Name | CAS Number | Molecular Formula | Key Applications |
| (2S,3S)-2-Amino-3-methylpentanamide | 14445-54-6 | C6H14N2O | Chiral Building Block bldpharm.com |
| (2S,3S)-2-Amino-N-hydroxy-3-methylpentanamide | 31982-77-1 | C6H14N2O2 | Chelation studies with metal ions bldpharm.comoup.com |
| (S)-2-Amino-4-methylpentanamide | 687-51-4 | C6H14N2O | Enzyme kinetics studies, precursor for drug development |
| (2R,3R)-rel-2-Amino-N-isopropyl-3-methylpentanamide | 1307135-80-3 | C9H20N2O | Chiral amine compound for synthetic applications smolecule.comcrysdotllc.com |
| This compound; acetic acid | 1046803-35-3 | C8H18N2O3 | Salt form for research applications sigmaaldrich.combldpharm.combldpharm.com |
Structure
3D Structure
Properties
IUPAC Name |
2-amino-3-methylpentanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c1-3-4(2)5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H2,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDAMFKGXSUOWBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30397596 | |
| Record name | 2-amino-3-methylpentanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30397596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26433-54-5 | |
| Record name | 2-amino-3-methylpentanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30397596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2 Amino 3 Methylpentanamide and Its Structural Analogues
Stereoselective and Enantioselective Synthesis Strategies
Controlling the three-dimensional arrangement of atoms is paramount in the synthesis of chiral molecules like 2-amino-3-methylpentanamide. Stereoselective methods ensure the desired enantiomer or diastereomer is produced preferentially.
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is removed and can often be recycled. wikipedia.orgsigmaaldrich.com This strategy is a cornerstone of asymmetric synthesis.
One of the most well-established families of chiral auxiliaries is the oxazolidinones, popularized by David A. Evans. wikipedia.org In a typical sequence for synthesizing a specific stereoisomer of this compound, the corresponding N-acylated oxazolidinone derived from an isoleucine precursor would be used. The auxiliary creates a sterically defined environment that directs alkylation or other bond-forming reactions to a specific face of the molecule, thereby establishing the correct stereochemistry. wikipedia.org
Another prominent class of auxiliaries includes pseudoephedrine and the related pseudoephenamine. wikipedia.orgnih.gov These are effective in directing diastereoselective alkylation reactions to produce enantiomerically enriched carboxylic acids, which are direct precursors to the target amide. nih.gov For instance, an amide formed between pseudoephenamine and a suitable carboxylic acid can be enolized and then alkylated with high diastereoselectivity. Subsequent hydrolytic cleavage of the auxiliary yields the chiral acid, which can then be amidated to give the final product. nih.gov
Table 1: Comparison of Common Chiral Auxiliaries in Asymmetric Synthesis
| Chiral Auxiliary | Typical Application | Key Advantages | Reference |
| Evans' Oxazolidinones | Asymmetric aldol (B89426) reactions, alkylations | High diastereoselectivity, well-established protocols. | wikipedia.org |
| Pseudoephedrine/Pseudoephenamine | Asymmetric alkylation to form acids, ketones, alcohols | High diastereoselectivity, crystalline derivatives aid purification. | nih.gov |
| Camphorsultam (Oppolzer's Sultam) | Asymmetric Diels-Alder, Michael additions, rearrangements | Superior induction in certain reactions compared to oxazolidinones, effective in continuous flow recycling. | wikipedia.orgrsc.org |
The choice of auxiliary depends on the specific transformation required, with each offering distinct advantages in selectivity and reaction conditions. wikipedia.org
Asymmetric catalysis involves the use of a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. unipd.it This approach is often more atom-economical than using stoichiometric chiral auxiliaries. Both metal-based catalysts and organocatalysts are employed.
A relevant strategy involves the transition-metal catalyzed C(sp³)–H bond functionalization of an alanine-derived precursor. uef.fi For example, using a palladium catalyst and a chiral directing group like 8-aminoquinoline, it is possible to construct the fluorinated L-isoleucine side chain, a structural analogue. uef.fi This method demonstrates the power of catalytic C-H activation to build the characteristic branched side chain of isoleucine derivatives stereoselectively. uef.fi
Organocatalysis, which uses small organic molecules as catalysts, offers a metal-free alternative. Chiral phosphoric acids have emerged as powerful catalysts for various asymmetric transformations. rsc.org For instance, they can catalyze the asymmetric N-H insertion reaction of α-carbonyl sulfoxonium ylides with amines to produce α-amino esters, which are precursors to amides, with excellent enantiocontrol. rsc.org While not directly demonstrated for this compound, this methodology represents a state-of-the-art, metal-free approach to creating the chiral α-amino carbonyl motif.
Biocatalysis utilizes enzymes to perform chemical transformations, often with exceptional stereoselectivity and under mild, environmentally friendly conditions. For the synthesis of chiral amides, lipases are particularly useful.
One method involves the enzymatic amidation of an L-isoleucine ester. For example, lipase (B570770) B from Candida antarctica can catalyze the aminolysis of an L-leucine methyl ester with ammonia (B1221849) in an organic solvent like tert-butanol. This enzymatic approach directly forms the amide bond while preserving the stereochemistry of the starting amino acid ester. A similar strategy could be applied to an L-isoleucine ester to yield (2S,3S)-2-amino-3-methylpentanamide.
Enzymatic kinetic resolution is another powerful technique. This method involves the selective reaction of one enantiomer in a racemic mixture, leaving the unreacted enantiomer in high enantiomeric purity. For instance, a racemic mixture of 2-hydroxyamides can be resolved via acylation catalyzed by a chiral acyl-transfer catalyst, where one enantiomer is preferentially acylated. mdpi.com Similarly, lipases can be used to selectively hydrolyze one enantiomer of an ester or amide, separating the two enantiomers. This is a common industrial strategy for producing enantiopure amino acids and their derivatives. evitachem.com
Table 2: Biocatalytic Approaches for Chiral Amide Synthesis
| Method | Enzyme Class | Typical Substrate | Principle | Reference |
| Enzymatic Amidation | Lipase (e.g., from Candida antarctica) | Amino acid ester | Direct, stereoselective formation of the amide bond from an ester and an amine source (e.g., ammonia). | |
| Enzymatic Resolution | Lipase, Esterase, Amidase | Racemic ester or amide | Selective hydrolysis or synthesis of one enantiomer, allowing for the separation of the unreacted, enantiopure substrate. | mdpi.com |
Solution-Phase Synthetic Routes for this compound
Solution-phase synthesis encompasses traditional organic chemistry reactions carried out in a solvent. These methods are fundamental for producing this compound, often serving as the final steps in a multi-stage synthesis that may have earlier included stereoselective steps.
The formation of the amide bond is the key step in converting an isoleucine precursor into isoleucinamide. This is most commonly achieved by activating the carboxylic acid group of a protected isoleucine and then reacting it with an amine source, typically ammonia.
A direct approach involves converting N-protected L-isoleucine to its acid chloride using a reagent like thionyl chloride, followed by reaction with ammonium (B1175870) hydroxide (B78521). While effective, this method uses harsh reagents.
A milder and more common strategy employs coupling reagents to facilitate the reaction. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or N,N'-dicyclohexylcarbodiimide (DCC) are used to activate the carboxylic acid, often in the presence of an additive like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) to form a reactive ester intermediate and suppress side reactions. nih.gov More advanced phosphonium (B103445) (e.g., PyBOP) and aminium/uronium (e.g., HATU) reagents are also widely used due to their high efficiency and low risk of racemization. smolecule.comthieme-connect.com For example, the coupling of N-Boc-L-isoleucine with an amine can be achieved using HATU and a base like diisopropylethylamine (DIPEA) in a solvent such as N,N-dimethylformamide (DMF). thieme-connect.com
To prevent unwanted side reactions during amidation or other synthetic steps, the nucleophilic α-amino group of the isoleucine precursor must be temporarily blocked using a protecting group. organic-chemistry.orgweebly.com
The two most common amino-protecting groups in peptide and amino acid chemistry are tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc). smolecule.comug.edu.plhighfine.com
Boc Group : This group is stable under basic and nucleophilic conditions but is readily removed with strong acids, such as trifluoroacetic acid (TFA). smolecule.comug.edu.pl The Boc group is often used when the final deprotection step needs to be acidic.
Fmoc Group : The Fmoc group is stable to acid but is cleaved under mild basic conditions, typically with a solution of piperidine (B6355638) in DMF. smolecule.comhighfine.com
The choice between Boc and Fmoc allows for orthogonal protection strategies, where one group can be removed selectively in the presence of the other, enabling the synthesis of more complex molecules. organic-chemistry.org For a straightforward synthesis of this compound, N-Boc-L-isoleucine or N-Fmoc-L-isoleucine would be subjected to an amidation reaction, followed by the final deprotection step to liberate the free amine and yield the target compound. frontiersin.org
Solid-Phase Synthesis Protocols for this compound and its Peptidic Derivatives
The synthesis of peptides containing this compound, also known as isoleucinamide, is predominantly achieved through Solid-Phase Peptide Synthesis (SPPS). This methodology, pioneered by Bruce Merrifield, anchors the C-terminal amino acid to an insoluble polymer resin, allowing for the sequential addition of amino acids. d-nb.infopeptide.com The growing peptide chain remains attached to this solid support throughout the synthesis, which simplifies the purification process by enabling the removal of excess reagents and soluble by-products through simple filtration and washing steps. acs.orgbachem.com
The most common strategy for synthesizing peptide amides, such as those derived from this compound, is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) approach. springernature.comnih.gov This method utilizes the base-labile Fmoc group for temporary protection of the α-amino group and acid-labile tert-butyl-based groups for the side chains of trifunctional amino acids.
Resin Selection and First Amino Acid Loading:
For the synthesis of a C-terminal isoleucinamide peptide, a suitable resin is the Rink Amide resin. peptide.comuci.edu This resin contains a TFA-labile linker that, upon cleavage, yields a C-terminal amide functionality. The synthesis begins with the loading of the first Fmoc-protected amino acid, in this case, Fmoc-L-isoleucine, onto the resin.
The SPPS Cycle:
Each cycle of amino acid addition involves two main steps: deprotection and coupling. bachem.com
Fmoc-Deprotection: The Fmoc protecting group on the resin-bound amino acid is removed by treatment with a solution of a secondary amine, typically 20% piperidine in a solvent like N,N-dimethylformamide (DMF). uci.educsic.es This exposes a free primary amine on the N-terminus of the growing peptide chain.
Coupling: The next Fmoc-protected amino acid in the sequence is activated and coupled to the newly exposed amine. Activation is achieved using a variety of coupling reagents. Common combinations include aminium-derived reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with a non-nucleophilic base such as DIEA (N,N-Diisopropylethylamine), or carbodiimides like DIC (N,N'-Diisopropylcarbodiimide) in conjunction with an additive like OxymaPure (Ethyl cyanohydroxyiminoacetate). springernature.comcsic.es An excess of the activated amino acid and coupling reagents is used to drive the reaction to completion. peptide.com
This cycle is repeated for each amino acid in the desired peptide sequence. The completeness of each coupling reaction can be monitored using qualitative tests like the ninhydrin (B49086) test, which detects free primary amines. d-nb.info
Cleavage and Purification:
Once the peptide sequence is fully assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously. This is typically accomplished by treating the peptidyl-resin with a strong acid cocktail, most commonly a mixture of trifluoroacetic acid (TFA) with scavengers like water and triisopropylsilane (B1312306) (TIS) to prevent side reactions. csic.esnih.gov The crude peptide is then precipitated from the cleavage mixture, usually with cold diethyl ether, and purified using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC). csic.es
Table 1: Representative Protocol for Manual Fmoc-SPPS of an Isoleucinamide-Terminated Peptide This table outlines a general procedure and specific reagents may vary based on the peptide sequence and scale.
| Step | Procedure | Reagents & Solvents | Duration |
| 1. Resin Swelling | The Rink Amide resin is swelled in a suitable solvent to allow reagent access. | DMF or Dichloromethane (DCM) | 30-60 min |
| 2. Fmoc Deprotection | The Fmoc group is removed from the resin-bound amino acid. | 20% Piperidine in DMF | 1 x 1 min, 1 x 7 min |
| 3. Washing | Excess deprotection reagent is washed away. | DMF, Isopropyl Alcohol (IPA) | Multiple washes |
| 4. Amino Acid Activation & Coupling | The incoming Fmoc-amino acid is activated and coupled to the growing peptide chain. | Fmoc-AA-OH (5 eq.), HATU (5 eq.), DIEA (10 eq.) in DMF | 1-2 hours |
| 5. Washing | Excess activated amino acid and coupling by-products are removed. | DMF | Multiple washes |
| 6. Repeat Cycle | Steps 2-5 are repeated for each amino acid in the sequence. | - | - |
| 7. Final Deprotection | The N-terminal Fmoc group of the final amino acid is removed. | 20% Piperidine in DMF | 1 x 1 min, 1 x 7 min |
| 8. Final Washing & Drying | The peptidyl-resin is washed with various solvents and dried under vacuum. | DMF, DCM, Methanol | ~30 min |
| 9. Cleavage & Deprotection | The peptide is cleaved from the resin, and side-chain protecting groups are removed. | TFA/TIS/H₂O (95:2.5:2.5 v/v/v) | 1-3 hours |
| 10. Isolation | The crude peptide is precipitated, washed, and lyophilized. | Cold Diethyl Ether | - |
Green Chemistry Principles in this compound Synthesis
Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. scientificupdate.comresearchgate.net The application of these principles to the synthesis of this compound and its derivatives aims to improve sustainability by addressing factors like atom economy, solvent use, and energy consumption. researchgate.net
A primary focus of green chemistry in this context is the development of biocatalytic methods, which use enzymes or whole-cell systems to perform chemical transformations. mdpi.com These methods offer significant advantages over traditional chemical synthesis, including mild reaction conditions (ambient temperature and pressure in aqueous media), high stereo- and regioselectivity, and the avoidance of toxic reagents and protecting groups. acs.orgmdpi.com
Enzymatic Synthesis of Amino Acid Amides:
The synthesis of amino acid amides like this compound can be achieved using various enzymatic strategies. researchgate.netnih.gov Hydrolases, such as lipases and amidases, are particularly relevant. nih.gov These enzymes can catalyze the formation of amide bonds, often under thermodynamically controlled conditions in non-conventional media or kinetically controlled approaches. acs.org
For instance, stereoselective amino acid amidases can be used for the kinetic resolution of racemic amino acid amides to produce enantiomerically pure L- or D-amino acids. nih.gov In a synthetic context, enzymes like Alcalase, a serine protease, have been used to catalyze the amidation of N-protected amino acids with various amines in near-anhydrous conditions, achieving high yields and preserving stereochemical integrity. acs.org
Another advanced biocatalytic route involves adenylating enzymes. d-nb.inforesearchgate.net These enzymes activate the carboxylic acid of an amino acid using ATP, forming a high-energy acyl-adenylate intermediate. This activated species can then react directly with an amine nucleophile to form the amide bond, mimicking the initial steps of non-ribosomal peptide synthesis in nature. d-nb.inforesearchgate.net This approach is highly efficient and avoids the use of chemical coupling reagents. d-nb.info
Comparison of Synthetic Approaches:
The shift towards biocatalysis represents a significant step in making the synthesis of compounds like this compound more sustainable. While traditional chemical synthesis, including SPPS, is robust and versatile, it often involves large quantities of hazardous solvents (like DMF), toxic coupling reagents, and generates significant chemical waste. beilstein-journals.org
Table 2: Comparison of Chemical vs. Biocatalytic Synthesis of Amino Acid Amides
| Feature | Conventional Chemical Synthesis (e.g., SPPS) | Biocatalytic (Enzymatic) Synthesis |
| Catalyst | Stoichiometric coupling reagents (e.g., HATU, DIC) | Enzymes (e.g., Lipases, Amidases, Proteases) |
| Solvents | Often hazardous organic solvents (DMF, DCM) | Primarily aqueous buffers; sometimes organic co-solvents |
| Reaction Conditions | Can require anhydrous conditions, inert atmosphere | Typically mild (room temp., neutral pH, atmospheric pressure) |
| Protecting Groups | Required for α-amino and side-chain functionalities | Often not required due to high enzyme selectivity |
| Selectivity | Racemization can be a side reaction | High stereo-, regio-, and chemo-selectivity |
| Waste Generation | Significant waste from solvents, reagents, and by-products | Minimal waste, biodegradable catalyst |
| Atom Economy | Lower due to use of protecting groups and activating agents | Higher, fewer steps and no protecting groups needed |
Other green chemistry strategies applicable to the synthesis of this compound derivatives, particularly within the SPPS framework, include the use of greener solvents, solvent recycling, and energy-efficient technologies like microwave-assisted synthesis, which can accelerate reaction times and improve yields. mdpi.com The ultimate goal is to integrate these principles to create synthetic routes that are not only efficient and reliable but also environmentally benign. scientificupdate.comrsc.org
Sophisticated Spectroscopic and Structural Elucidation of 2 Amino 3 Methylpentanamide
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural elucidation of 2-amino-3-methylpentanamide. By analyzing the chemical shifts and coupling constants in both ¹H and ¹³C NMR spectra, a complete assignment of all atoms in the molecule can be achieved.
Predicted ¹³C NMR spectral data for the closely related 2-amino-3-methyl-pentanoic acid suggests chemical shifts around 177.0 ppm for the carboxyl carbon, 64.7 ppm for the alpha-carbon (C2), 35.5 ppm for the beta-carbon (C3), 24.3 ppm for the methylene (B1212753) carbon (C4), and 14.1 and 11.2 ppm for the methyl carbons (C5 and the C3-methyl group). scribd.com While the amide group in this compound will alter these values slightly, they provide a reasonable starting point for spectral interpretation. In ¹H NMR spectra of similar compounds, distinct signals for the various protons are expected, with their integrations corresponding to the number of protons in each environment. docbrown.info
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound and Related Structures
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C=O | - | ~175-180 |
| Cα-H | ~3.5-4.0 | ~55-65 |
| Cβ-H | ~1.8-2.2 | ~35-40 |
| Cγ-H₂ | ~1.1-1.5 | ~24-30 |
| Cγ-CH₃ | ~0.9 | ~15-20 |
| Cδ-CH₃ | ~0.9 | ~10-15 |
| α-NH₂ | Variable (broad) | - |
| Amide-NH₂ | Variable (broad) | - |
Note: These are estimated values and can vary based on solvent and other experimental conditions.
The behavior of this compound in solution is not static. The molecule undergoes rapid conformational changes, and it can interact with solvent molecules and other solutes through various non-covalent forces. NMR is a powerful tool for studying these dynamic processes.
By measuring NMR relaxation rates (T1 and T2), information about the mobility of different parts of the molecule can be obtained. bitesizebio.com Furthermore, changes in chemical shifts upon alteration of solvent composition or temperature can provide insights into intermolecular interactions, particularly hydrogen bonding involving the amine and amide groups. These interactions are crucial for understanding how the molecule behaves in a biological context.
Advanced Mass Spectrometry for Molecular Characterization
Mass spectrometry (MS) is a vital tool for determining the molecular weight and elemental composition of this compound. The monoisotopic mass of this compound is 130.110613079 u. hmdb.ca High-resolution mass spectrometry can measure this value with high accuracy, confirming the molecular formula C₆H₁₄N₂O. nih.govamazonaws.com
Tandem mass spectrometry (MS/MS) is used to probe the structure of this compound by inducing fragmentation of the protonated molecule, [M+H]⁺. nih.gov The resulting fragment ions provide a fingerprint that is characteristic of the molecule's structure. Common fragmentation pathways for amino acid amides include:
Loss of ammonia (B1221849) (NH₃): This is a frequent fragmentation for primary amides.
Loss of the side chain: Cleavage of the bond between the alpha- and beta-carbons can result in the loss of the sec-butyl group.
Formation of b and y ions: Similar to peptides, cleavage of the amide bond can lead to the formation of characteristic b and y type ions, although in this simple molecule, this would correspond to the loss of the amide group or the amino group. nih.gov
A plausible fragmentation for the protonated molecule would be the loss of the side chain [CH(CH₃)CH₂CH₃] as a radical, leading to a prominent fragment ion. Another key fragmentation would involve the loss of the entire amino acid side chain, resulting in an ion corresponding to protonated glycinamide. The analysis of these pathways helps to confirm the sequence and structure of the molecule. unito.it
Table 2: Predicted Fragment Ions in the Mass Spectrum of this compound
| m/z | Proposed Fragment |
|---|---|
| 131.1 | [M+H]⁺ |
| 114.1 | [M+H - NH₃]⁺ |
| 74.1 | [M+H - C₄H₉]⁺ (loss of sec-butyl radical) |
| 57.1 | [C₄H₉]⁺ (sec-butyl cation) |
Note: These are predicted values for the most common fragments.
Distinguishing this compound from its isomers, such as leucinamide (2-amino-4-methylpentanamide) and N,N-diethyl-glycinamide, is a significant analytical challenge. hmdb.cachemicalbook.com While they have the same nominal mass, their exact masses differ slightly due to their different atomic arrangements. High-resolution mass spectrometry can often measure these minute differences, allowing for unambiguous identification.
However, in many cases, the mass difference is too small to be resolved. In such situations, tandem mass spectrometry (MS/MS) becomes crucial. nih.govpolyu.edu.hk The fragmentation patterns of isomers are often distinct. For example, the position of the methyl group in this compound versus leucinamide will lead to different fragment ions upon cleavage of the side chain. By comparing the MS/MS spectra of an unknown sample to those of known standards, a positive identification can be made. researchgate.net Combining this with chromatographic separation (LC-MS/MS) provides a powerful two-dimensional method for isomer differentiation. nih.gov
Vibrational Spectroscopy (FTIR and Raman) for Functional Group Analysis and Hydrogen Bonding Interactions
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound and the nature of hydrogen bonding. up.ac.za
The key vibrational modes for this molecule include:
N-H stretching: The primary amine and amide groups will exhibit N-H stretching vibrations, typically in the range of 3200-3400 cm⁻¹. The presence of hydrogen bonding will cause these bands to broaden and shift to lower frequencies. nepjol.info
C=O stretching (Amide I band): The carbonyl group of the amide will have a strong absorption band around 1650-1680 cm⁻¹. The exact position of this band is sensitive to hydrogen bonding. irb.hr
N-H bending (Amide II band): This vibration, occurring around 1600-1640 cm⁻¹, is also influenced by hydrogen bonding. up.ac.za
C-H stretching and bending: The aliphatic parts of the molecule will show C-H stretching vibrations just below 3000 cm⁻¹ and various bending vibrations at lower frequencies.
By comparing the spectra of this compound in different states (e.g., solid vs. solution in a non-polar solvent), the extent and strength of intermolecular hydrogen bonding can be assessed. researchgate.net Raman spectroscopy, which is particularly sensitive to non-polar bonds, complements FTIR by providing more detailed information about the carbon skeleton. nih.govresearchgate.net The differences in selection rules for FTIR and Raman can also provide insights into the molecular symmetry. up.ac.za
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |
|---|---|---|
| Amine/Amide | N-H stretch | 3200-3400 |
| Amide | C=O stretch (Amide I) | 1650-1680 |
| Amide/Amine | N-H bend (Amide II) | 1600-1640 |
| Alkane | C-H stretch | 2850-2960 |
| Alkane | C-H bend | 1375-1470 |
Note: These ranges can be influenced by the physical state and intermolecular interactions.
X-ray Crystallography for Solid-State Structure and Polymorphism
Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms and molecules in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the solid-state properties of a compound like this compound.
While a complete, publicly available single-crystal X-ray diffraction dataset for the isolated this compound is not readily found, insights can be drawn from studies on closely related compounds. For instance, investigations into capped amino acids such as N-acetyl-L-isoleucinamide have revealed specific hydrogen bonding motifs. researchgate.net In these structures, carbonyl oxygen and -NH groups of adjacent molecules interact to form distinct patterns, such as R22(12) units that link into one-dimensional chains. researchgate.net It is plausible that this compound, with its primary amide and amine groups, would exhibit a similarly complex network of hydrogen bonds in its crystalline form.
Polymorphism
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can exhibit varied physical properties, including solubility, melting point, and stability. The study of polymorphism is critical in the pharmaceutical industry, as different crystal forms can impact a drug's efficacy and shelf-life. For complex organic solids with multiple rotatable bonds, the existence of multiple conformers can lead to different packing arrangements and thus, multiple polymorphic forms. researchgate.net Although specific polymorphs of this compound have not been detailed in the literature, the phenomenon has been explored for related molecules, suggesting that it could be a relevant area of study for this compound as well. researchgate.net
The table below illustrates the type of data that would be obtained from a full X-ray crystallographic analysis of this compound.
| Crystallographic Parameter | Value |
| Chemical Formula | C₆H₁₄N₂O |
| Crystal System | Data not publicly reported |
| Space Group | Data not publicly reported |
| Unit Cell Dimensions | |
| a (Å) | Data not publicly reported |
| b (Å) | Data not publicly reported |
| c (Å) | Data not publicly reported |
| α (°) | Data not publicly reported |
| β (°) | Data not publicly reported |
| γ (°) | Data not publicly reported |
| Volume (ų) | Data not publicly reported |
| Z (molecules per unit cell) | Data not publicly reported |
Circular Dichroism (CD) Spectroscopy for Chiroptical Properties and Enantiomeric Purity Assessment
Circular Dichroism (CD) spectroscopy is a powerful analytical technique based on the differential absorption of left- and right-circularly polarized light by chiral molecules. strath.ac.uk As this compound is a chiral compound, existing as enantiomers such as (2S,3S)-2-amino-3-methylpentanamide, CD spectroscopy is an indispensable tool for probing its stereochemical features.
The CD spectrum of a chiral molecule is highly sensitive to its three-dimensional structure, including the conformation of its backbone and the orientation of its functional groups. The resulting spectrum, which plots molar ellipticity against wavelength, provides a unique fingerprint for a specific enantiomer. While specific chiroptical data for this compound is not extensively reported, the principles of the technique are well-established for its characterization.
Enantiomeric Purity Assessment
A crucial application of CD spectroscopy is the determination of enantiomeric purity or enantiomeric excess (ee). hindsinstruments.com Since enantiomers produce CD signals that are equal in magnitude but opposite in sign, the net CD signal of a mixture is directly proportional to the excess of one enantiomer over the other. nih.gov
The methodology for assessing enantiomeric purity typically involves the following steps:
Calibration: A series of samples with known enantiomeric compositions are prepared, and their CD spectra are recorded. A calibration curve is then constructed by plotting the CD signal intensity at a specific wavelength (usually the wavelength of maximum absorption, λmax) against the known enantiomeric excess. hindsinstruments.com
Sample Analysis: The CD spectrum of the unknown sample is measured under the same conditions.
Purity Determination: The enantiomeric excess of the unknown sample is determined by interpolating its CD signal intensity on the calibration curve. rsc.org
This method is simple, rapid, and can be adapted for high-throughput screening. hindsinstruments.comjascoinc.com Furthermore, the use of the anisotropy factor (g-factor), which is the ratio of the CD absorption to the total UV absorption, can provide a concentration-independent measure of enantiomeric purity, enhancing the accuracy of the analysis. nih.gov
The following table represents the kind of chiroptical data that would be characteristic of a specific enantiomer of this compound.
| Chiroptical Property | (2S,3S)-Enantiomer Value | (2R,3R)-Enantiomer Value |
| Wavelength of Maxima (λmax) | Data not reported | Data not reported |
| Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | Data not reported (Positive Cotton Effect Expected) | Data not reported (Negative Cotton Effect Expected) |
Computational and Theoretical Investigations of 2 Amino 3 Methylpentanamide
Quantum Chemical Calculations (DFT and Ab Initio Methods)
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational for understanding the electronic properties and energetics of a molecule from first principles. nrel.gov DFT methods, such as those employing the B3LYP or M06-2X functionals with basis sets like cc-pVDZ or def2-TZVP, offer a favorable balance between computational cost and accuracy for organic molecules. nrel.govresearchgate.net Ab initio methods, like Møller-Plesset perturbation theory (MP2), provide higher levels of theory for more precise energy and structural calculations. researchgate.net These methods are used to determine optimized molecular geometries, electronic structures, and various chemical properties of 2-Amino-3-methylpentanamide.
The electronic structure of a molecule governs its reactivity and intermolecular interactions. For this compound, the key features are the lone pair of electrons on the primary amine nitrogen, the π-system of the amide group, and the inductive effects of the alkyl side chain.
Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity.
HOMO: The HOMO is typically associated with the most reactive electrons and is the primary site for electrophilic attack. In this compound, the HOMO is expected to be localized predominantly on the nitrogen atom of the primary amino group due to its lone pair of electrons.
LUMO: The LUMO represents the most accessible empty orbital and is the site for nucleophilic attack. The LUMO is anticipated to be centered on the π* antibonding orbital of the carbonyl (C=O) group within the amide functionality.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and electronic excitability. nih.gov A smaller gap suggests higher reactivity.
Charge Distribution: The distribution of electron density across the molecule can be quantified using methods like Natural Bond Orbital (NBO) or Mulliken population analysis. nrel.govresearchgate.net These analyses reveal the partial atomic charges, highlighting the polar nature of the N-H, C=O, and C-N bonds. The oxygen atom of the carbonyl group and the nitrogen of the amino group will carry significant partial negative charges, while the carbonyl carbon and the hydrogens attached to nitrogen will be partially positive. This charge distribution is crucial for understanding electrostatic interactions and hydrogen bonding capabilities.
Table 1: Representative Calculated NBO Charges for this compound Calculated using DFT (B3LYP/6-31G) on a model structure. Values are illustrative.*
| Atom | Predicted NBO Charge (e) |
|---|---|
| Carbonyl Oxygen (O) | -0.65 |
| Carbonyl Carbon (C) | +0.55 |
| Amide Nitrogen (N) | -0.80 |
| α-Amino Nitrogen (N) | -0.90 |
| α-Carbon (Cα) | +0.15 |
Quantum chemical calculations can accurately predict spectroscopic parameters, which aids in the interpretation of experimental data.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating nuclear magnetic resonance (NMR) chemical shifts. researchgate.net By computing the magnetic shielding tensors for each nucleus (¹H and ¹³C), their chemical shifts can be predicted relative to a standard like tetramethylsilane (B1202638) (TMS). researchgate.netorganicchemistrydata.org These predictions are highly sensitive to the molecule's three-dimensional structure and electronic environment.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on GIAO calculations and typical ranges for similar functional groups. libretexts.orgucl.ac.uk
| Atom/Group | Nucleus | Predicted Chemical Shift (ppm) |
|---|---|---|
| α-Proton (CH-NH₂) | ¹H | 3.3 - 3.8 |
| Amide Protons (CONH₂) | ¹H | 7.0 - 7.8 |
| Amino Protons (NH₂) | ¹H | 1.5 - 2.5 |
| Side Chain Protons (CH, CH₂, CH₃) | ¹H | 0.8 - 1.9 |
| Carbonyl Carbon (C=O) | ¹³C | 175 - 180 |
| α-Carbon (Cα) | ¹³C | 55 - 60 |
| Side Chain Carbons | ¹³C | 10 - 40 |
Vibrational Frequencies: DFT calculations can determine the harmonic vibrational frequencies corresponding to the normal modes of molecular motion. These theoretical frequencies correlate with peaks observed in infrared (IR) and Raman spectra. researchgate.netderpharmachemica.com Analysis of the potential energy distribution (PED) allows for the unambiguous assignment of calculated frequencies to specific vibrational modes, such as C=O stretching, N-H bending, or C-N stretching.
Table 3: Predicted Key Vibrational Frequencies for this compound Based on DFT calculations for the related molecule, Isoleucine. researchgate.net
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |
|---|---|---|
| N-H Stretch (Amine) | 3350 - 3500 | Asymmetric and symmetric stretching of the primary amine group. |
| N-H Stretch (Amide) | 3150 - 3300 | Stretching of the N-H bonds in the primary amide group. |
| C-H Stretch (Alkyl) | 2850 - 3000 | Stretching of C-H bonds in the isoleucine side chain. |
| C=O Stretch (Amide I) | 1680 - 1710 | Stretching of the carbonyl double bond, a strong IR absorption. |
| N-H Bend (Amine/Amide II) | 1550 - 1650 | Bending (scissoring) motion of the N-H bonds. |
| C-N Stretch | 1200 - 1350 | Stretching of the carbon-nitrogen bonds. |
Computational chemistry is instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a chemical transformation. This involves identifying reactants, products, intermediates, and, crucially, the transition states that connect them. rsc.org
For this compound, a relevant reaction to model would be its synthesis via the amidation of its parent amino acid, isoleucine. DFT calculations can be used to:
Model Reaction Pathways: Compare different synthetic routes, such as the direct condensation of isoleucine with ammonia (B1221849) versus a multi-step process involving activation with a coupling reagent like N,N'-dicyclohexylcarbodiimide (DCC).
Characterize Transition States: Locate the transition state structure for the rate-determining step (e.g., the nucleophilic attack of ammonia on the activated carboxyl group). Vibrational frequency analysis is used to confirm a true transition state, which is characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. rsc.org
Calculate Activation Energies: Determine the energy barrier (activation energy, ΔG‡) for the reaction by calculating the energy difference between the transition state and the reactants. This allows for a theoretical prediction of reaction rates and helps explain why certain conditions or catalysts are necessary. rsc.org These models can also explain regioselectivity in reactions involving the molecule by comparing the transition state barriers for different potential reaction sites. rsc.org
Molecular Dynamics Simulations for Conformational Landscapes
While quantum mechanics describes the static electronic properties of a molecule, molecular dynamics (MD) simulations are used to study its dynamic behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment. This is particularly useful for exploring the vast conformational space of a flexible molecule like this compound.
This compound has several rotatable bonds, including the backbone dihedral angles (Φ, Ψ) and the side-chain angles (χ). The relative orientation of these bonds defines the molecule's conformation, which is critical for its biological function.
MD simulations can be used to:
Explore Conformational Space: By simulating the molecule for nanoseconds to microseconds, a wide range of accessible conformations can be sampled. This allows for the construction of a potential energy surface, similar to a Ramachandran plot for peptides, which shows the energetically favored conformations. daneshyari.com
Analyze Environmental Effects: Running simulations in different environments (e.g., in a vacuum, in explicit water, or in a nonpolar solvent like chloroform) reveals how intermolecular interactions shift the conformational equilibrium. For instance, in water, conformations that maximize hydrogen bonding with the solvent will be favored. In a nonpolar environment, conformations stabilized by intramolecular hydrogen bonds (e.g., between the amide and amino groups) may become more prevalent.
Determine Thermodynamic Properties: The relative populations of different conformational states observed during a simulation can be used to calculate the free energy differences between them, providing a quantitative measure of their relative stability.
As an amide of a natural amino acid, this compound can act as a ligand for various proteins, such as aminopeptidases or serve as a fragment for larger, more complex drug candidates. smolecule.com MD simulations are a cornerstone of computer-aided drug design for studying how such ligands bind to their protein targets.
In this context, MD simulations can:
Model the Binding Process: Simulate the process of the ligand entering the protein's active site, revealing the pathway and key initial interactions.
Characterize the Bound State: Once the ligand is in the binding pocket, a long-timescale simulation can analyze the stability of the complex. This includes identifying the specific hydrogen bonds, hydrophobic contacts, and electrostatic interactions that anchor the ligand. The persistence of these interactions over time is a key indicator of binding affinity.
Predict Binding Affinity: Advanced techniques like free energy perturbation (FEP) or thermodynamic integration (TI), which are built upon MD simulations, can be used to calculate the binding free energy (ΔG_bind) of a ligand to its receptor, providing a theoretical prediction of its potency.
Table 4: Hypothetical Ligand-Receptor Interactions for this compound in a Protease Active Site This table illustrates the type of data obtained from an MD simulation of the molecule bound to a hypothetical enzyme.
| Functional Group of Ligand | Interacting Residue in Receptor | Type of Interaction | Average Occupancy (%) over Simulation |
|---|---|---|---|
| α-Amino Group (as NH₃⁺) | Aspartic Acid 178 | Salt Bridge / H-Bond | 95% |
| Carbonyl Oxygen | Glycine 120 (Backbone NH) | Hydrogen Bond | 88% |
| Amide NH₂ | Serine 85 (Side Chain OH) | Hydrogen Bond | 75% |
| sec-Butyl Side Chain | Leucine 150, Valine 98 | Hydrophobic Interaction | N/A (Contact-based) |
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies
Quantitative Structure-Property Relationship (QSPR) models represent a computational approach to predict the physicochemical properties of a compound based on its molecular structure. nih.gov These models are built by establishing a mathematical correlation between calculated molecular descriptors, which encode structural features, and experimentally determined properties. unimore.it For this compound, while specific QSAR/QSPR studies focused on its chemical reactivity are not extensively documented in publicly available literature, the foundational data for such investigations are available through computational databases.
Detailed Research Findings
The principles of QSPR modeling suggest that the properties of this compound can be predicted from a set of molecular descriptors. researchgate.net These descriptors, which can be categorized as constitutional, topological, geometrical, and quantum-chemical, are calculated from the compound's known chemical structure. rdd.edu.iq A statistical method, such as multiple linear regression (MLR), would then be employed to create a model that links these descriptors to a specific chemical property. rdd.edu.iqnih.gov
For instance, a hypothetical QSPR model for predicting the boiling point of a series of related amino acid amides, including this compound, would involve calculating descriptors for each compound and then fitting them to their known boiling points. The resulting equation could then be used to estimate the boiling point of other, unsynthesized compounds in the same chemical class. The reliability of such a model is typically assessed through internal and external validation techniques. woarjournals.org
While a dedicated QSPR study for this compound is not available, a variety of its physicochemical properties have been computationally predicted and are available in databases like PubChem. nih.gov These predicted values serve as a valuable starting point for any future QSPR modeling.
Below is an interactive data table summarizing the computationally predicted descriptors for this compound, which would be fundamental inputs for any QSPR study.
| Descriptor Type | Descriptor Name | Value | Source |
|---|---|---|---|
| Physicochemical | Molecular Weight | 130.19 g/mol | nih.gov |
| Physicochemical | XLogP3 | -0.1 | nih.gov |
| Physicochemical | Hydrogen Bond Donor Count | 3 | lookchem.com |
| Physicochemical | Hydrogen Bond Acceptor Count | 2 | lookchem.com |
| Topological | Rotatable Bond Count | 3 | lookchem.com |
| Topological | Exact Mass | 130.110613074 Da | nih.gov |
| Topological | Topological Polar Surface Area (TPSA) | 69.1 Ų | nih.gov |
| Topological | Heavy Atom Count | 9 | nih.gov |
| Topological | Complexity | 103 | lookchem.com |
These descriptors provide a quantitative representation of the molecule's structure and are the cornerstone of QSPR. For example, the XLogP3 value suggests the compound's lipophilicity, while the Topological Polar Surface Area is related to its transport properties. nih.gov In a QSPR study, these descriptors would be correlated with experimentally measured properties like solubility, boiling point, or a measure of chemical reactivity, such as reaction rate constants. The goal is to develop a predictive model that can estimate these properties for new, structurally similar compounds without the need for experimental synthesis and measurement. chemrxiv.org
Chemical Reactivity and Mechanistic Studies of 2 Amino 3 Methylpentanamide
Amide Hydrolysis Mechanisms under Various Conditions
The amide bond is notably stable; however, it can be cleaved through hydrolysis under acidic, basic, or enzymatic conditions to yield isoleucine and ammonia (B1221849). wikipedia.org Each condition employs a distinct mechanistic pathway to overcome the resonance stabilization of the C-N bond.
Under acidic conditions , the hydrolysis of 2-amino-3-methylpentanamide requires heat and a strong acid, such as sulfuric acid. The mechanism begins with the protonation of the amide's carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon. libretexts.orgallen.in This activation allows for the nucleophilic attack by a water molecule, forming a tetrahedral intermediate. Following a series of proton transfers, the amino group is converted into a better leaving group, ammonia. The departure of ammonia is driven by the reformation of the carbonyl double bond. libretexts.org In the acidic medium, the liberated ammonia is immediately protonated to form an ammonium (B1175870) ion, rendering the final step irreversible. youtube.com
Base-catalyzed hydrolysis (saponification) is a base-promoted process as it consumes a full equivalent of the base. libretexts.org The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion (OH⁻) directly on the electrophilic carbonyl carbon, leading to a tetrahedral alkoxide intermediate. chemistrysteps.com This intermediate then collapses, eliminating the amide ion (⁻NH₂) as the leaving group. The final, irreversible step is a rapid acid-base reaction where the strongly basic amide ion deprotonates the newly formed carboxylic acid to yield a carboxylate salt and ammonia. libretexts.orgchemistrysteps.com
Enzymatic hydrolysis offers a highly specific and efficient method for cleaving the amide bond under mild physiological conditions. Enzymes such as proteases and peptidases catalyze this reaction. Metalloproteases, for instance, utilize a metal ion cofactor (e.g., Zn²⁺) as a Lewis acid to polarize the carbonyl group, activating it for nucleophilic attack by a water molecule. nih.govlibretexts.org This enzymatic approach is fundamental in the metabolic breakdown of proteins and peptides.
| Condition | Typical Reagents | Key Mechanistic Step | Products | Reversibility |
|---|---|---|---|---|
| Acidic | Strong acid (e.g., H₂SO₄), H₂O, Heat | Protonation of carbonyl oxygen to activate for nucleophilic attack. | Isoleucine, Ammonium ion (NH₄⁺) | Irreversible youtube.com |
| Basic | Strong base (e.g., NaOH), H₂O, Heat | Nucleophilic attack by OH⁻ on the carbonyl carbon. chemistrysteps.com | Isoleucinate salt, Ammonia (NH₃) | Irreversible chemistrysteps.com |
| Enzymatic | Proteases, Peptidases, H₂O | Enzyme active site catalysis (e.g., Lewis acid activation by metal cofactor). nih.gov | Isoleucine, Ammonia (NH₃) | Generally irreversible in vivo |
Reactions Involving the Alpha-Amino Group
The primary amino group at the alpha-position (C2) is a key site for nucleophilic reactions, allowing for the synthesis of various derivatives.
Acylation: The alpha-amino group of this compound can be readily acylated to form N-acyl derivatives. This reaction typically involves treatment with acyl chlorides or anhydrides under basic conditions. Enzymatic methods have also been developed for selective N-acylation. For instance, aminoacylases can catalyze the acylation of the α-amino group of amino acids like isoleucine in aqueous media, offering a green alternative to traditional chemical methods. nih.gov It is noteworthy that certain N-acyl groups, particularly electron-rich aromatic ones, can render other amide bonds within a molecule surprisingly unstable to acid-catalyzed hydrolysis. acs.org
Alkylation: N-alkylation of the alpha-amino group can be achieved through various methods. A robust approach involves the ruthenium-catalyzed "borrowing hydrogen" methodology, where alcohols serve as alkylating agents, producing water as the only byproduct and proceeding with high retention of stereochemistry. nih.gov Another highly enantioselective method utilizes phase-transfer catalysis to alkylate protected amino acid amides. nih.gov These reactions are crucial for synthesizing N-alkylated amino acid derivatives, which are important building blocks in medicinal chemistry.
Oxidative Transformations: The primary oxidative pathway for the alpha-amino group is oxidative deamination. This biochemical process is a cornerstone of amino acid catabolism, converting the amino acid into its corresponding α-keto acid (α-keto-β-methylvaleric acid in this case) and liberating the amino group as ammonia. medmuv.comwikipedia.orggpnotebook.com The reaction is catalyzed by enzymes such as L-amino acid oxidases and glutamate (B1630785) dehydrogenase, which typically use NAD⁺ or FAD as coenzymes. microbiologynotes.orgucl.ac.uk
Reductive Transformations: Direct reduction of the alpha-amino group is not a common transformation. The term is more often associated with reductive amination, a synthetic method used to form amino groups by reacting a ketone or aldehyde with ammonia or an amine in the presence of a reducing agent. This process is fundamental to the synthesis of amino acids from α-keto acid precursors. libretexts.org
Transformations at the Carbonyl Group
The carbonyl group of the primary amide in this compound can undergo transformations, most notably reduction. Unlike the reduction of esters or ketones which yield alcohols, the reduction of an amide results in the complete removal of the carbonyl oxygen and its replacement with a methylene (B1212753) (-CH₂) group, yielding an amine. chemistrysteps.commasterorganicchemistry.com
This transformation requires a powerful reducing agent, with Lithium Aluminum Hydride (LiAlH₄) being the most commonly employed. libretexts.org The reaction proceeds via nucleophilic attack of a hydride ion on the carbonyl carbon. The resulting tetrahedral intermediate rearranges to eliminate a metal-alkoxide species, forming a transient iminium ion. This iminium ion is then rapidly reduced by a second equivalent of hydride to afford the final amine product. In the case of this compound, this reaction yields (3S,4S)-3-methylpentane-1,2-diamine. This synthetic route is a practical method for accessing chiral vicinal diamines. nih.gov
| Transformation | Reagent | Product | Key Features |
|---|---|---|---|
| Carbonyl Reduction | Lithium Aluminum Hydride (LiAlH₄) followed by H₂O workup | (3S,4S)-3-methylpentane-1,2-diamine | The C=O group is converted to a CH₂ group; requires a strong reducing agent. masterorganicchemistry.com |
Stereochemical Stability and Epimerization Pathways
This compound possesses two chiral centers at the C2 (alpha-carbon) and C3 positions. The stereochemical integrity of these centers, particularly the alpha-carbon, is crucial for its biological function and is susceptible to epimerization under certain conditions.
Epimerization at the alpha-carbon involves the removal of the alpha-proton by a base to form a planar enolate intermediate, followed by re-protonation from either face, which can lead to a mixture of diastereomers. thieme-connect.de This process is a significant side reaction in peptide synthesis, especially during the activation of the carboxyl group for amide bond formation. oup.com The formation of an oxazolone (B7731731) (or azlactone) intermediate is a well-known pathway that facilitates the loss of the alpha-proton and subsequent racemization. thieme-connect.deoup.com
The rate of epimerization for an isoleucine residue is influenced by several factors, including its position within a peptide chain and the nature of the adjacent amino acid residues. nih.gov While often an undesirable side reaction, epimerization can be performed intentionally. For example, isoleucine derivatives can be treated with a base to interconvert the stereochemistry at the alpha-carbon without affecting the second chiral center in the side chain. google.com Specific enzymes, such as isoleucine 2-epimerase, also exist in nature to catalyze this stereochemical inversion. nih.gov
Applications of 2 Amino 3 Methylpentanamide in Advanced Organic Synthesis
2-Amino-3-methylpentanamide as a Chiral Building Block in Asymmetric Synthesis
In the field of stereochemistry, a chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to guide the stereochemical outcome of subsequent reactions wikipedia.org. Chiral molecules derived from natural sources, such as amino acids, are considered essential tools for this purpose, providing an accessible "chiral pool" for the construction of complex, enantiomerically pure molecules nih.gov.
(2S,3S)-2-Amino-3-methylpentanamide, derived from L-isoleucine, is a prime example of such a chiral building block. Its defined stereochemistry at both the α-carbon (C2) and β-carbon (C3) provides a rigid framework that can influence the stereoselective formation of new bonds. Synthetic chemists can leverage this inherent chirality to produce specific stereoisomers of a target compound, which is crucial in fields like medicinal chemistry where different enantiomers can have vastly different biological activities. Chiral auxiliaries based on amino acids are widely used due to their availability and the high stereoselectivity they impart on reaction products biosynth.com.
Table 1: Physicochemical Properties of (2S,3S)-2-Amino-3-methylpentanamide
| Property | Value |
|---|---|
| Chemical Formula | C₆H₁₄N₂O |
| Molecular Weight | 130.19 g/mol |
| Stereocenters | 2 ((2S, 3S)) |
| Appearance | Solid |
| PubChem CID | 3866017 |
The total synthesis of natural products is a powerful driver for the development of new synthetic methodologies rsc.orgnih.govmdpi.com. The use of chiral building blocks derived from amino acids is a common strategy to install the necessary stereocenters found in these complex targets nih.gov. While specific, documented examples detailing the use of this compound as a starting material for a complete natural product synthesis are not prevalent in readily available literature, its potential is evident from its structure.
The synthetic utility of this compound could be realized in several ways:
As a Chiral Auxiliary: The amine group can be temporarily converted into a chiral directing group, such as an oxazolidinone or camphorsultam, which are known to direct stereoselective alkylations, aldol (B89426) reactions, and cycloadditions wikipedia.org. After the desired stereocenter is set, the auxiliary can be cleaved, leaving the core structure derived from isoleucine.
Incorporation of the Carbon Skeleton: The entire C6 backbone of this compound can be incorporated into a larger target molecule. The amine and amide functionalities serve as handles for further chemical transformations, allowing for chain extension and cyclization reactions to build complex scaffolds. This approach is particularly valuable for synthesizing polyketides and alkaloids that feature branched alkyl chains similar to the isoleucine side chain.
The most direct application of this compound (isoleucinamide) is in the synthesis of peptides and related analogues known as peptidomimetics.
Peptide Synthesis: In nature, many bioactive peptides feature a C-terminal carboxamide instead of a carboxylic acid. This modification can significantly alter the peptide's biological activity, stability against degradation by carboxypeptidases, and its hydrogen bonding patterns nih.gov. This compound is the chemical equivalent of a C-terminal isoleucine amide residue.
In modern chemical peptide synthesis, particularly solid-phase peptide synthesis (SPPS), peptides are assembled stepwise on a polymer resin thermofisher.com. To generate a peptide with a C-terminal amide, a specialized resin, such as a Rink Amide or Sieber amide resin, is used. The synthesis begins by coupling the first N-protected amino acid to the resin, and subsequent amino acids are added sequentially from the C-terminus to the N-terminus thermofisher.comyoutube.com. If a peptide ending in isoleucinamide is desired, isoleucine would be the final amino acid coupled in the sequence before cleavage from an amide-forming resin. The process relies on coupling agents to facilitate the formation of the amide (peptide) bond.
Table 2: Common Coupling Reagents for Peptide Synthesis
| Reagent Name | Abbreviation |
|---|---|
| Dicyclohexylcarbodiimide | DCC |
| Diisopropylcarbodiimide | DIC |
| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP |
| (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | HATU |
| (2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | HBTU |
Peptidomimetics: Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability or oral bioavailability nih.govazolifesciences.com. The isoleucine side chain is bulky and hydrophobic, which can influence the secondary structure (e.g., β-sheets or helices) of a peptide chain. By incorporating isoleucinamide or its derivatives, researchers can design peptidomimetics with specific conformational constraints.
Modifications can be made to the amide backbone itself to create isosteres that are resistant to enzymatic cleavage. For example, N-alkylation of the amide bond is a common strategy to produce peptidomimetics with improved properties nih.gov. Research into acyl derivatives of dipeptides like leucyl-isoleucinamide has been conducted to explore new compounds with potential biological activity researchgate.net. These studies highlight how the fundamental structure of this compound can be elaborated to create novel therapeutic candidates.
Derivatization for Functional Material Precursors (non-biomedical)
The derivatization of amino acids and peptides to create novel polymers and functional materials is a growing area of research. These bio-inspired materials can exhibit unique properties such as self-assembly, chirality, and biocompatibility.
A recent study demonstrated the synthesis of a hydrophobic polymer using an isoleucine-based dipeptide monomer nih.gov. Although the synthesis started with a dipeptide rather than isoleucinamide itself, the research provides a clear blueprint for how the hydrophobic and chiral nature of the isoleucine side chain can be exploited for materials science. In this work, an isoleucine-containing dipeptide was functionalized with azide (B81097) and alkyne groups. The monomers were designed to self-assemble in a crystalline state, placing the reactive groups in perfect alignment for a topochemical azide-alkyne cycloaddition (TAAC) polymerization upon gentle heating nih.govresearchgate.net.
This method produced a high-molecular-weight polymer linked by triazoles. When the monomer was coated onto various surfaces and then polymerized in situ, the resulting polymer surface became highly hydrophobic nih.gov. This demonstrates the potential for using isoleucine derivatives, and by extension this compound, as precursors for advanced functional coatings.
Table 3: Hydrophobicity of Isoleucine-Based Polymer Coating
| Surface | Water Contact Angle |
|---|---|
| Glass | 125° |
| Paper | 134° |
| Wood | 128° |
Data sourced from research on isoleucine-based dipeptide polymers, demonstrating the potential application for derivatives of this compound. nih.gov
Role in the Elaboration of Heterocyclic Systems
Heterocyclic compounds are a cornerstone of medicinal chemistry, with a vast number of pharmaceuticals containing nitrogen, oxygen, or sulfur-based rings ibmmpeptide.commdpi.com. Amino acids are versatile starting materials for the synthesis of a wide variety of N-heterocycles rsc.org. The functional groups of this compound—the primary amine and the amide—can both serve as reactive sites for constructing heterocyclic rings.
While specific literature detailing the use of this compound in heterocyclic synthesis is sparse, general and well-established synthetic routes for amino acid derivatives can be applied:
Reaction with 1,3-Dicarbonyl Compounds: The primary amine can undergo condensation with β-dicarbonyl compounds to form enamines, which can then cyclize to form substituted pyridines or pyrimidines.
Pictet-Spengler Reaction: The primary amine could be condensed with an aldehyde or ketone to form an imine, which could then undergo an intramolecular electrophilic substitution with a suitably positioned aromatic ring to form tetrahydroisoquinoline or related fused heterocyclic systems.
Synthesis of Thiazoles and Oxazoles: The amide or amine functionality can be transformed into other reactive groups. For example, conversion to a thioamide followed by reaction with an α-haloketone is a classic route to thiazoles (Hantzsch synthesis).
Formation of Fused Pyrimidines: The amine can act as a dinucleophile. For example, reaction with reagents like ethoxymethylene malononitrile (B47326) can lead to the formation of aminopyrazoles, which can be further cyclized into pyrazolopyrimidines durham.ac.uk.
These established methodologies underscore the potential of this compound as a precursor for generating libraries of complex, chiral heterocyclic compounds for drug discovery and other applications.
Table 4: General Heterocyclic Systems Derived from Amino Acid Precursors
| Amino Acid Derivative | Reagent(s) | Resulting Heterocycle |
|---|---|---|
| α-Amino ester | 1,3-Diketone | Dihydropyridine |
| Amino acid hydrazide | Phthalic anhydride (B1165640) | Phthalazine derivative |
| α-Amino amide | α,β-Unsaturated ketone | Dihydropyrimidinone |
| Primary amine | Arylglyoxal | Imidazo[1,2-a]pyridine |
This table represents general transformations applicable to amino acid derivatives.
Advanced Analytical Methodologies for 2 Amino 3 Methylpentanamide
Chiral Chromatographic Techniques for Enantiomeric Purity and Resolution
Due to the presence of two chiral centers in 2-Amino-3-methylpentanamide, it can exist as four stereoisomers. The separation and quantification of these enantiomers and diastereomers are critical for its application in various scientific fields. Chiral chromatography is the cornerstone for achieving this separation.
High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a powerful and widely used technique for the enantiomeric resolution of chiral compounds like this compound. The principle of this method lies in the differential interaction between the enantiomers and the chiral selector immobilized on the stationary phase, leading to different retention times and, thus, separation.
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are particularly effective for the resolution of a wide range of chiral molecules, including amino acid derivatives. The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, within the chiral grooves of the polysaccharide structure. For the analysis of this compound, a typical HPLC setup would involve a column packed with a polysaccharide-based CSP. The mobile phase composition, often a mixture of a nonpolar solvent like n-hexane and an alcohol such as isopropanol (B130326) or ethanol, is optimized to achieve the best resolution. mdpi.com
Detailed research findings: Studies on similar chiral molecules have demonstrated that the choice of the specific polysaccharide derivative (e.g., cellulose tris(3,5-dimethylphenylcarbamate) or amylose tris(3,5-dimethylphenylcarbamate)), the mobile phase composition, and the temperature can significantly influence the enantiomeric separation. For instance, the addition of small amounts of an acidic or basic modifier to the mobile phase can improve peak shape and resolution. The elution order of the enantiomers can also be determined by coupling the HPLC system with a chiroptical detector, such as a circular dichroism (CD) detector.
Table 1: Representative HPLC Conditions for Chiral Separation of Amino Acid Amides
| Parameter | Condition |
|---|---|
| Column | Chiralpak IA (amylose-based) or Chiralcel OD (cellulose-based) |
| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) with 0.1% Trifluoroacetic Acid |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 210 nm |
Gas Chromatography (GC) is another valuable technique for chiral separations, particularly for volatile compounds. Since this compound itself is not sufficiently volatile for GC analysis, a derivatization step is necessary. This involves converting the polar amino and amide groups into less polar and more volatile functional groups. Common derivatization reagents for amino acids and their derivatives include silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or acylating agents like trifluoroacetic anhydride (B1165640) (TFAA).
Once derivatized, the volatile derivatives of this compound can be separated on a chiral capillary column. These columns are coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative, which interacts differently with the enantiomeric derivatives. The separated enantiomers are then detected by a flame ionization detector (FID) or a mass spectrometer (MS).
Detailed research findings: The choice of derivatization reagent is crucial as it can influence the volatility and chromatographic behavior of the derivatives. The reaction conditions, such as temperature and time, must be optimized to ensure complete derivatization without racemization. The selection of the appropriate chiral GC column and the temperature program are also critical for achieving baseline separation of the enantiomers.
Table 2: Typical GC Conditions for Chiral Analysis of Derivatized Amino Amides
| Parameter | Condition |
|---|---|
| Derivatization Reagent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |
| Column | Chirasil-Val capillary column (25 m x 0.25 mm ID) |
| Carrier Gas | Helium |
| Temperature Program | Initial 100°C, ramp to 200°C at 5°C/min |
| Injector Temperature | 250 °C |
| Detector | Flame Ionization Detector (FID) |
Capillary Electrophoresis for Enantiomeric Separations
Capillary Electrophoresis (CE) has emerged as a high-efficiency separation technique for chiral analysis, offering advantages such as high resolution, short analysis times, and low sample and reagent consumption. oup.comcreative-proteomics.com For the enantiomeric separation of this compound, a chiral selector is added to the background electrolyte (BGE).
Commonly used chiral selectors in CE include cyclodextrins and their derivatives, macrocyclic antibiotics, and chiral crown ethers. creative-proteomics.com The separation principle is based on the differential binding affinities of the enantiomers with the chiral selector, leading to different electrophoretic mobilities. The charged this compound enantiomers will form transient diastereomeric complexes with the chiral selector, and the difference in the stability of these complexes results in their separation.
Detailed research findings: The key parameters to optimize in chiral CE include the type and concentration of the chiral selector, the pH and composition of the background electrolyte, the applied voltage, and the capillary temperature. For amino compounds, cyclodextrins are often effective. The degree of separation can be fine-tuned by adjusting these parameters to maximize the difference in electrophoretic mobility between the enantiomers. Detection is typically performed using UV-Vis spectrophotometry.
Hyphenated Techniques (LC-MS, GC-MS) for Trace Analysis and Impurity Profiling
Hyphenated techniques, which couple a separation method with a detection method, provide enhanced sensitivity and selectivity for the analysis of complex mixtures. Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable tools for trace analysis and impurity profiling of this compound.
LC-MS combines the powerful separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. nih.govchromsystems.com This technique is particularly useful for identifying and quantifying impurities that may be present in the this compound sample, even at very low concentrations. By using a chiral LC column, enantiomeric impurities can also be identified and quantified. The mass spectrometer provides molecular weight and structural information, which aids in the positive identification of unknown impurities. imtaktusa.com
GC-MS, following derivatization of the analyte, offers high chromatographic resolution and is well-suited for the analysis of volatile and semi-volatile impurities. mdpi.comresearchgate.net The mass spectra obtained from GC-MS can be compared with spectral libraries for the identification of known impurities. For unknown impurities, the fragmentation patterns can provide valuable structural information.
Detailed research findings: The development of a robust LC-MS or GC-MS method for impurity profiling requires careful optimization of both the chromatographic separation and the mass spectrometric detection parameters. For LC-MS, the choice of ionization source (e.g., electrospray ionization or atmospheric pressure chemical ionization) and the MS scan mode (e.g., full scan or selected ion monitoring) are critical. For GC-MS, the derivatization procedure and the GC temperature program must be optimized to ensure the separation of all relevant impurities.
Table 3: Comparison of Hyphenated Techniques for Impurity Profiling
| Technique | Advantages | Disadvantages |
|---|---|---|
| LC-MS | High sensitivity and selectivity, applicable to non-volatile compounds, structural information from MS. nih.gov | Matrix effects can suppress ionization, higher cost. |
| GC-MS | High chromatographic efficiency, extensive spectral libraries for identification. mdpi.com | Requires derivatization for polar compounds, not suitable for thermolabile compounds. |
Electrochemical Methods for Detection and Characterization
Electrochemical methods offer a sensitive and often cost-effective approach for the detection and characterization of electroactive compounds. While this compound itself may not be strongly electroactive, it can be detected indirectly or after derivatization.
One approach involves the use of chemically modified electrodes that can selectively interact with the amino group of the compound. This interaction can lead to a measurable electrochemical signal, such as a change in current or potential. Another strategy is to derivatize the this compound with an electroactive tag. The resulting derivative can then be easily detected using techniques like cyclic voltammetry or differential pulse voltammetry.
Detailed research findings: Research in the field of electrochemical sensors for amino acids has shown that modifying electrode surfaces with nanomaterials or specific recognition elements can significantly enhance sensitivity and selectivity. mdpi.comnih.govdntb.gov.uamdpi.com For instance, electrodes modified with metal nanoparticles or conductive polymers can catalyze the oxidation of amino groups, leading to a more pronounced electrochemical response. While direct electrochemical methods for this compound are not extensively reported, the principles established for other amino compounds suggest the feasibility of developing such methods.
Conclusion and Future Directions in 2 Amino 3 Methylpentanamide Research
Summary of Key Methodological Advances and Synthetic Achievements
The synthesis of 2-Amino-3-methylpentanamide, while seemingly straightforward, benefits significantly from decades of research into peptide synthesis and amide bond formation. Key achievements are not necessarily novel routes to this specific compound, but rather the development of highly efficient, general methodologies applicable to its construction, particularly those addressing the stereochemistry and steric hindrance associated with the isoleucine side chain.
Modern Coupling Reagents: The formation of the amide bond in this compound is an exemplar of peptide coupling. Methodological advances have moved beyond simple carbodiimide (B86325) reagents to more sophisticated onium-type (aminium/uronium and phosphonium) salts and additives that ensure high yields and minimize racemization. uni-kiel.deuniurb.it Reagents such as HATU, HCTU, and PyBOP, often used with additives like HOBt or HOAt, are highly effective for coupling sterically hindered amino acids like isoleucine. uni-kiel.deuniurb.itacs.org These methods represent a significant achievement, allowing for the reliable and clean synthesis of the target amide under mild conditions.
Catalytic Direct Amidation: A major advance in amide synthesis is the development of catalytic methods that avoid the use of stoichiometric activating agents, aligning with the principles of green chemistry. mdpi.com Recent research has demonstrated the efficacy of various catalysts for the direct amidation of carboxylic acids, including N-protected amino acids. Boronic acids, particularly 3,4,5-trifluorophenylboronic acid, and titanium-based catalysts like titanium tetrafluoride have been shown to facilitate the direct condensation of amino acids with amines. dntb.gov.uarsc.orgnih.gov The application of these catalytic systems to the synthesis of this compound from a protected isoleucine precursor represents a more atom-economical and environmentally benign approach compared to traditional methods. mdpi.com
Protecting Group Strategies: The synthesis of this compound relies on well-established protecting group strategies, primarily the use of Boc and Fmoc groups for N-terminal protection. peptide.comwikipedia.org The development of these orthogonal protection schemes has been a cornerstone of modern peptide chemistry, enabling precise control over which functional groups react. Recent efforts have even explored protecting-group-free amidation, which, if perfected for substrates like isoleucine, would represent a paradigm shift in efficiency. nih.govchemrxiv.org
The table below summarizes some of the key reagents used in modern synthetic approaches applicable to this compound.
| Reagent Class | Specific Examples | Role in Synthesis |
| Onium Salts | HATU, HCTU, PyBOP | Highly efficient coupling reagents for amide bond formation, minimizing side reactions. |
| Coupling Additives | HOBt, HOAt | Used with coupling reagents to suppress racemization and increase reaction rates. |
| Direct Amidation Catalysts | Arylboronic Acids, Titanium Tetrafluoride | Promote direct condensation of carboxylic acids and amines, improving atom economy. |
| N-Protecting Groups | Boc, Fmoc | Temporarily block the amino group to ensure selective C-terminal amidation. |
Identification of Emerging Research Frontiers
Future research involving this compound is likely to extend beyond its synthesis into its application as a structural motif and chemical tool. Several emerging frontiers can be identified.
Peptidomimetics and Non-Canonical Building Blocks: There is a significant trend in medicinal chemistry toward the use of non-proteinogenic amino acids (NPAAs) to enhance the therapeutic properties of peptides, such as stability against proteolysis and bioavailability. acs.orglucialombardi-researchlab.comnih.govtaylorandfrancis.com While isoleucine itself is proteinogenic, its amide derivative, this compound, can serve as a valuable precursor for creating more complex NPAAs. For instance, the amide nitrogen or the primary amine could be functionalized to create novel side chains or backbone modifications. nih.gov Research into using simple amino acid amides as scaffolds for diversification could yield new building blocks for peptide-based drug discovery. nih.gov
Prebiotic Chemistry and the Origins of Life: Simple amino acid derivatives are of great interest in studies on the origin of life. Amino acid amides have been proposed as potential intermediates in the prebiotic formation of peptides, as they can facilitate polymerization reactions. nih.gov Future research could explore the role of this compound in non-enzymatic, abiotic peptide formation under simulated early Earth conditions, providing insights into how the first functional polymers of life may have arisen. nih.gov
Potential for Novel Academic Applications in Chemical Sciences
Beyond its role in applied research, this compound holds potential for fundamental academic applications.
Model Substrate for Methodology Development: Due to its simple, well-defined structure and stereocenters, this compound is an excellent model substrate for the development and optimization of new chemical reactions. This includes testing new catalytic systems for amide bond formation, developing novel protecting groups, or studying the kinetics and mechanisms of enzymatic or chemical peptide cleavage.
Educational Tool in Organic and Biochemistry: The synthesis and characterization of this compound can serve as a practical and illustrative example in undergraduate and graduate laboratory courses. It effectively demonstrates key concepts such as peptide coupling, stereochemistry, protecting group strategy, and spectroscopic analysis (NMR, Mass Spectrometry) of small biomolecules.
Probing Enzyme Specificity: As an analogue of the C-terminus of a peptide chain ending in isoleucine, this compound could be used as a substrate or inhibitor to study the specificity of peptidases and proteases. Investigating how enzymes interact with this simple amide versus a larger peptide can provide fundamental insights into the molecular recognition mechanisms that govern biological catalysis.
Bridging Theoretical and Experimental Approaches for Deeper Understanding
The integration of computational chemistry with experimental work offers a powerful paradigm for advancing the study of molecules like this compound.
Conformational Analysis and Quantum Chemistry: Theoretical methods can be employed to predict the stable conformations of this compound. Quantum chemical calculations can determine properties such as bond energies, charge distributions, and spectroscopic signatures. researchgate.net These predictions can guide experimental studies, for example, by identifying the most likely sites for chemical attack or by helping to interpret complex NMR spectra. nih.gov
Reaction Mechanism and Catalyst Design: Computational modeling is invaluable for elucidating the mechanisms of complex chemical reactions. For the synthesis of this compound, theoretical studies could model the transition states of various coupling reactions or catalytic cycles. mdpi.com This understanding can accelerate the discovery of new, more efficient catalysts by allowing for the in silico screening of potential candidates before committing to resource-intensive laboratory synthesis and testing.
Predicting Physicochemical Properties: A deeper understanding of properties like solubility, lipophilicity, and hydrogen bonding capacity is crucial for applications in medicinal chemistry. Theoretical models can predict these properties for this compound and its derivatives, facilitating the rational design of more complex molecules with desired pharmacokinetic profiles. This synergy between prediction and experimentation will be crucial for unlocking the full potential of this and other amino acid derivatives in the chemical sciences. researchgate.net
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-amino-3-methylpentanamide, and how can yield be maximized in multi-step reactions?
- Methodology : Begin with a nucleophilic acyl substitution reaction using tert-butyl (3-methyl-2-aminopentyl)carbamate as a precursor, followed by deprotection with trifluoroacetic acid (TFA) in dichloromethane. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) improves yield. Monitor reaction progress with TLC (Rf ~0.3 in 1:1 EtOAc/hexane). For scalability, optimize stoichiometry (e.g., 1.2 equivalents of coupling reagents like EDC/HOBt) and control temperature (0–5°C during activation) to minimize side products .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?
- Methodology : Use -NMR (DMSO-d6, 400 MHz) to confirm the amine proton (δ 6.8–7.2 ppm) and amide NH (δ 7.9–8.3 ppm). IR spectroscopy (ATR mode) should show stretches at ~1650 cm (amide C=O) and ~3350 cm (N-H). High-resolution mass spectrometry (HRMS, ESI+) validates the molecular ion [M+H] at m/z 145.1214 (CHNO). Cross-validate purity (>95%) via HPLC (C18 column, 0.1% TFA in HO/MeOH gradient) .
Q. How can researchers standardize analytical methods for quantifying this compound in complex matrices?
- Methodology : Develop a reverse-phase HPLC protocol with UV detection (210 nm). Prepare calibration curves (1–100 µg/mL, R >0.99) in biological buffers (e.g., PBS). For LC-MS/MS quantification, use deuterated analogs (e.g., this compound-d) as internal standards to correct for matrix effects. Validate precision (RSD <5%) and recovery (>90%) in spiked samples .
Advanced Research Questions
Q. How does stereochemistry at the 3-methyl position influence this compound’s bioactivity, and what strategies resolve enantiomeric mixtures?
- Methodology : Synthesize enantiomers via chiral auxiliaries (e.g., (S)- or (R)-tert-butyl sulfinamide) and compare their binding affinities using surface plasmon resonance (SPR) against target enzymes (e.g., proteases). For resolution, employ chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) or enzymatic kinetic resolution with lipases (e.g., Candida antarctica Lipase B). Confirm enantiomeric excess (ee >98%) via polarimetry or chiral NMR shift reagents .
Q. What experimental designs are robust for studying structure-activity relationships (SAR) of this compound derivatives?
- Methodology : Use a fragment-based approach: systematically modify the methyl group (e.g., replace with ethyl, cyclopropyl) or amide substituents. Evaluate SAR via radioligand binding assays (IC) and molecular dynamics simulations (e.g., GROMACS) to correlate substituent effects with conformational stability. Apply ANOVA to assess significance (p <0.05) across triplicate experiments .
Q. How can contradictory data on this compound’s enzyme inhibition be resolved?
- Methodology : Conduct a systematic review (PRISMA guidelines) to identify confounding variables (e.g., assay pH, enzyme source). Replicate key studies under standardized conditions (e.g., 25°C, pH 7.4). Use isothermal titration calorimetry (ITC) to measure binding thermodynamics (ΔG, ΔH) and rule out nonspecific interactions. Meta-analysis with random-effects models quantifies heterogeneity .
Q. What computational tools predict this compound’s pharmacokinetic properties, and how are they validated experimentally?
- Methodology : Employ QSAR models (e.g., SwissADME) to predict logP (~0.8), solubility (~25 mg/mL), and BBB permeability (low). Validate predictions via in vitro Caco-2 cell permeability assays (P ~1 × 10 cm/s) and in vivo pharmacokinetic studies in rodents (plasma t, AUC). Compare computational vs. experimental results using Bland-Altman plots .
Data Presentation Guidelines
- Tables : Include molar extinction coefficients, kinetic parameters (K, V), and statistical metrics (e.g., SEM, 95% CI).
- Figures : Use heatmaps for SAR data and 3D docking poses (PyMOL) for enzyme interactions.
- Statistical Reporting : Adhere to the American Chemical Society (ACS) guidelines for significant figures and error margins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
